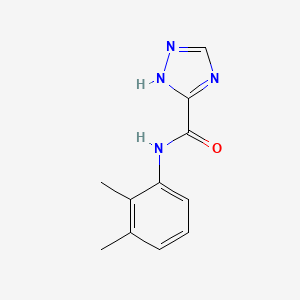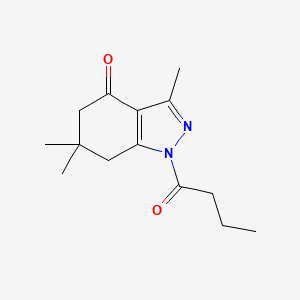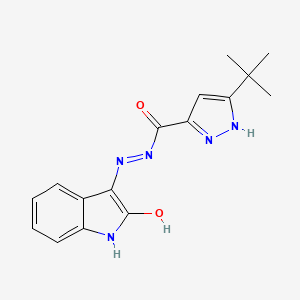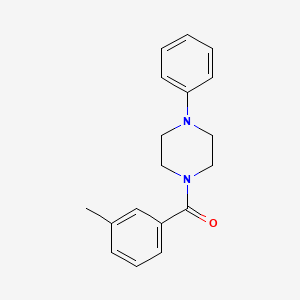
N-(2,3-二甲苯基)-1H-1,2,4-三唑-3-甲酰胺
描述
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep chemical processes starting from simple precursors. While specific synthesis routes for "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide" are not detailed in the available literature, general methods for synthesizing similar triazole compounds involve the cyclization of amidines and reaction with azides or hydrazines. For example, synthesis approaches for related structures include the cyclization of benzamides with phenylhydrazines or the reaction of triazole esters with diamines under controlled conditions to yield triazole derivatives (Kan, 2015), (Manikrao et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole compounds, including "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide," typically features a planar triazole ring due to the aromaticity and electron delocalization within the ring. This planarity and the presence of substituents like the carboxamide and dimethylphenyl groups significantly affect the compound's electronic distribution and chemical reactivity. The structure can be analyzed through techniques like NMR, IR, MS, and X-ray crystallography as demonstrated in related studies (Shen et al., 2013).
Chemical Reactions and Properties
The chemical properties of "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide" would be influenced by its functional groups. Triazole compounds are known for participating in various chemical reactions, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. The triazole ring can act as a ligand in complex formation with metals, affecting its chemical behavior and potential applications in materials science and pharmaceuticals.
Physical Properties Analysis
The physical properties of triazole derivatives, including melting point, solubility, and crystalline structure, depend on their molecular arrangement and external functional groups. These properties can be studied through differential scanning calorimetry (DSC) and X-ray crystallography. For instance, similar energetic compounds demonstrate distinct thermal stability and crystal structures (Qin et al., 2016).
科学研究应用
药理特性
- N-(2,3-二甲苯基)-1H-1,2,4-三唑-3-甲酰胺及其衍生物表现出显著的药理特性。它们特别以其抗惊厥活性而著称,可用于治疗癫痫以及紧张和激动状态 (Shelton, 1981)。
抗氧化剂和脲酶抑制活性
- 包括 N-(2,4-二甲苯基)-5-(4-硝基苯基)-1,3,4-噻二唑-2-胺在内的该化合物的衍生物已显示出优异的抗氧化活性,在某些情况下超过了标准药物。此外,某些衍生物已证明具有有效的脲酶抑制活性,表明具有多种生物医学应用潜力 (Khan 等,2010)。
晶体结构分析
- 对相关化合物的晶体结构的研究,例如 N,N-二乙基-3-间甲苯磺酰基-1H-1,2,4-三唑-1-甲酰胺,提供了对分子排列和相互作用的见解,这对于理解它们的药理功效至关重要 (Kang 等,2015)。
合成和分子对接研究
- 已评估合成衍生物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶的抑制潜力,显示出中等至良好的活性。分子对接研究有助于理解结合相互作用,这对药物设计很有价值 (Riaz 等,2020)。
抗菌活性
- 已合成并评估新衍生物对主要病原体的抗菌活性,包括各种细菌菌株和真菌。一些化合物表现出有效的抗菌作用,特别是对金黄色葡萄球菌和致病性酵母菌白色念珠菌 (Pokhodylo 等,2021)。
在金属有机框架中的应用
- 利用双功能三唑酸盐-羧酸盐连接体的异构 Zn(II) 基金属有机骨架表现出独特的吸附气体行为。这表明在储气和分离过程中具有潜在的应用 (Chen 等,2016)。
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-3-5-9(8(7)2)14-11(16)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,16)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDGHFDWZZIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5318451 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)
![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)


![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)
![4-[(4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![2-(dimethylamino)-4-methyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-5-pyrimidinecarboxamide](/img/structure/B5639952.png)
![3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5639961.png)
